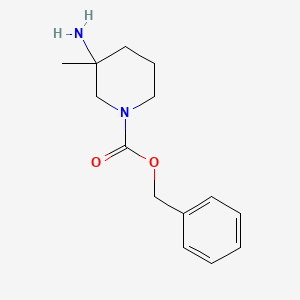

Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Description

Historical Context and Discovery

The development of benzyl 3-amino-3-methylpiperidine-1-carboxylate emerged from the broader historical trajectory of piperidine chemistry, which has been a cornerstone of heterocyclic research for over a century. Piperidine derivatives have been recognized as among the most important synthetic fragments for drug design and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals as well as naturally occurring alkaloids. The specific compound this compound gained particular attention through research into dipeptidyl peptidase IV inhibitors, where structures containing the (R)-3-amino-3-methyl piperidine unit as a new pharmacophore moiety have been shown to possess moderate inhibitory activity for dipeptidyl peptidase IV with good pharmacokinetics profile. This discovery marked a significant milestone in the understanding of how specific substitution patterns on the piperidine ring could confer unique biological properties.

The historical development of this compound class can be traced through the evolution of synthetic methodologies for constructing substituted piperidines. Early work focused on simple piperidine derivatives, but the recognition that specific substitution patterns could dramatically alter biological activity led to increasingly sophisticated approaches to synthesizing complex piperidine architectures. The incorporation of the 3-amino-3-methyl substitution pattern represents a particularly important development, as this structural motif has been shown to confer unique pharmacological properties while maintaining synthetic accessibility. The benzyl carboxylate protecting group further adds to the compound's utility as a synthetic intermediate, allowing for selective manipulation of the amino functionality while maintaining the integrity of the piperidine ring system.

Nomenclature and Chemical Classification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structure as a benzyl ester of 3-amino-3-methylpiperidine-1-carboxylic acid. The compound is also known by several alternative names including 3-amino-3-methyl-piperidine-1-carboxylic acid benzyl ester and 1-piperidinecarboxylic acid, 3-amino-3-methyl-, phenylmethyl ester. The Chemical Abstracts Service registry number for this compound is 174543-80-7, providing a unique identifier for database searches and regulatory purposes.

The molecular formula of this compound is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 grams per mole. The compound exhibits the characteristic structural features of piperidine derivatives, including a six-membered saturated heterocyclic ring containing one nitrogen atom. The specific substitution pattern includes an amino group and a methyl group both attached to the same carbon atom at the 3-position of the piperidine ring, creating a quaternary carbon center. The carboxylate functionality is protected as a benzyl ester, a common protecting group strategy that allows for selective manipulation of other functional groups while preserving the carboxylic acid derivative for later use.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Chemical Abstracts Service Number | 174543-80-7 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N |

| International Chemical Identifier Key | OZEVNWHCQACRDD-UHFFFAOYSA-N |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative example of the versatility and importance of piperidine-based scaffolds. Piperidine is a nonaromatic heterocyclic nucleus with a six-membered ring containing five methylene groups and one secondary amine group, and using this secondary amine, ketones can be transformed into enamines, which can then be used in various alkylation procedures. The specific substitution pattern present in this compound represents an important structural motif that has been extensively studied for its ability to confer unique chemical and biological properties.

The compound exemplifies the principle that subtle structural modifications in heterocyclic systems can lead to dramatic changes in properties and reactivity. The presence of both an amino group and a methyl substituent at the same carbon position creates a quaternary center that significantly affects the conformational preferences of the piperidine ring. This structural feature has been shown to be particularly important in biological systems, where the rigid three-dimensional arrangement of functional groups can determine the ability of a molecule to interact with specific protein targets. Research has demonstrated that the (R)-3-amino-3-methyl piperidine unit serves as an effective pharmacophore moiety, suggesting that this specific spatial arrangement of functional groups is optimal for certain types of biological activity.

The heterocyclic chemistry of piperidine derivatives has been the subject of extensive research, with numerous studies focusing on the development of new synthetic methodologies for constructing complex piperidine architectures. Recent scientific literature has documented significant advances in both intramolecular and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These synthetic developments have been crucial for accessing compounds like this compound and exploring their potential applications in various fields of chemistry and medicine.

Overview of Piperidine Derivatives in Chemical Research

Piperidine derivatives represent one of the most extensively studied classes of heterocyclic compounds in chemical research, with their ubiquitous presence in pharmaceuticals and fine chemicals highlighting their fundamental importance to organic chemistry. The piperidine structure is found in numerous medications across diverse therapeutic categories, including selective serotonin reuptake inhibitors, stimulants and nootropics, histamine receptor antagonists, antipsychotic medications, and opioids. This widespread occurrence in bioactive compounds has driven extensive research into new synthetic methodologies for constructing piperidine-containing molecules and understanding their structure-activity relationships.

The current state of piperidine derivative research encompasses multiple interconnected areas of investigation, including the development of novel synthetic methodologies, exploration of biological activities, and optimization of pharmacological properties. Recent comprehensive reviews have summarized the significant advances in synthetic approaches to piperidine derivatives, highlighting the evolution from simple cyclization reactions to sophisticated multi-component processes that can construct complex molecular architectures in single synthetic operations. These methodological advances have been particularly important for accessing compounds with specific substitution patterns, such as the 3-amino-3-methyl motif found in this compound.

Research into piperidine derivatives has revealed numerous biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. This broad spectrum of biological activities has made piperidine derivatives attractive targets for medicinal chemistry research, leading to the development of numerous synthetic approaches for accessing these compounds. The recognition that piperidines serve as therapeutic secondary amines with significant biological activity has further emphasized their importance as foundational compounds for synthesizing various derivatives.

| Research Area | Key Applications | Recent Developments |

|---|---|---|

| Synthetic Methodologies | Multi-component reactions, cyclization strategies | Intramolecular radical cyclization, reductive hydroamination |

| Biological Activities | Enzyme inhibition, receptor modulation | Dipeptidyl peptidase IV inhibitors, monoamine oxidase inhibitors |

| Pharmaceutical Applications | Central nervous system drugs, antimicrobials | Selective serotonin reuptake inhibitors, antipsychotics |

| Chemical Biology | Pharmacophore development, structure-activity studies | 3-amino-3-methyl substitution patterns |

The pharmaceutical applications of synthetic and natural piperidines continue to expand, with latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety representing a rapidly growing field of research. Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine moieties have been designed as cholinesterase inhibitors, demonstrating the continued relevance of piperidine scaffolds in drug discovery efforts. These developments underscore the ongoing importance of compounds like this compound as both research tools and potential therapeutic agents.

Properties

IUPAC Name |

benzyl 3-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEVNWHCQACRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901212423 | |

| Record name | Phenylmethyl 3-amino-3-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174543-80-7 | |

| Record name | Phenylmethyl 3-amino-3-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174543-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 3-amino-3-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthetic Route

The common synthetic approach to benzyl 3-amino-3-methylpiperidine-1-carboxylate hydrochloride involves the nucleophilic substitution of benzyl chloride with 3-amino-3-methylpiperidine-1-carboxylate under basic conditions.

-

- Reactants: Benzyl chloride and 3-amino-3-methylpiperidine-1-carboxylate

- Solvent: Ethanol or other suitable polar solvents

- Base: Sodium hydroxide or equivalent base to facilitate substitution

- Conditions: Controlled temperature and stirring to optimize yield

Mechanism:

The amino group on the piperidine ring acts as a nucleophile attacking the benzyl chloride, leading to the formation of the benzyl carbamate derivative.-

- Continuous flow reactors are employed to enhance control over temperature and pressure.

- Automated systems reduce human error and increase reproducibility.

- This method ensures high purity and yield suitable for pharmaceutical applications.

-

- Oxidation can lead to benzyl alcohol and carboxylic acids.

- Reduction pathways may form amines and alcohols.

- Substitution side reactions may yield substituted piperidine derivatives.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol | Polar solvent facilitating reaction |

| Base | Sodium hydroxide | Neutralizes HCl formed |

| Temperature | Ambient to reflux | Controlled to avoid degradation |

| Reaction Time | Several hours | Monitored by TLC or NMR |

| Purification | Flash chromatography | Silica gel used for isolation |

This classical method is well-established and forms the basis for many laboratory and industrial syntheses.

Stereoselective and Scalable Synthesis from N-Benzyl-3-methyl-4-piperidone

A more advanced, stereoselective synthetic route has been developed for optically pure benzyl 3-amino-3-methylpiperidine derivatives, which is relevant for producing enantiomerically enriched compounds.

- Starting Material: N-Benzyl-3-methyl-4-piperidone (commercially available)

-

- Chiral resolution of the piperidone to obtain optically pure intermediates

- Cis-selective reduction of the keto group to form hydroxy intermediates

- Mitsunobu inversion to install the amino group with desired trans-stereochemistry

-

- High stereoselectivity ensures the production of optically pure compounds

- Scalable for industrial production

- Cost-effective compared to other chiral synthesis methods

-

- The Mitsunobu reaction is critical for inversion of stereochemistry at the hydroxy position to introduce the amino group.

- The process allows for precise control over stereochemistry, important for biological activity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chiral resolution | Chiral acids or chromatography | Separation of enantiomers |

| Reduction | Selective hydride reagents (e.g., NaBH4) | Formation of cis-hydroxy intermediate |

| Mitsunobu inversion | DEAD, PPh3, amine source | Trans-amino substitution |

This method is documented as efficient and practical for producing optically pure benzyl 3-amino-3-methylpiperidine derivatives.

Automated Capsule-Based Synthesis Console Method

Recent advances in automation have enabled fully automated synthesis of piperidine derivatives, including this compound, using capsule-based consoles.

-

- Two 8-port rotary valves

- Syringe pumps for precise reagent delivery

- Magnetic stirrer and heaters for reaction control

- Cartridge compartments loaded with reagents and purification media

-

- Sequential solvent addition, imine formation, cyclization, and reductive amination are controlled by programmed commands.

- Reaction parameters such as temperature (e.g., 35–50 °C), stirring speed, and reaction time are precisely regulated.

- Automated purification steps using silica cartridges are integrated.

| Step | Command Example | Description |

|---|---|---|

| Start sequence | Cmd_start | Initialize console and modules |

| Solvent addition | Cmd_pump (speed, volume) | Dispense solvent (e.g., DCM) |

| Imine formation | Cmd_heat (heater, temp) | Heat cartridge to 50 °C |

| Cyclization | Cmd_pump (speed, time) | Continuous pumping for reaction |

| Purification | Cmd_valve (port) | Switch to silica cartridge |

-

- High reproducibility and scalability

- Reduced manual labor and error

- Capability to run multiple reactions with minimal supervision

-

- TLC and NMR used to monitor reaction progress

- High-resolution mass spectrometry confirms product identity

This automated approach represents a significant advancement in the preparation of benzyl 3-amino-3-methylpiperidine derivatives, combining precision and efficiency.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Features | Scale | Stereoselectivity | Automation Level |

|---|---|---|---|---|---|

| Classical Nucleophilic Substitution | Benzyl chloride + 3-amino-3-methylpiperidine-1-carboxylate | Simple, base-mediated substitution | Lab to Industrial | Racemic or mixture | Manual |

| Stereoselective Synthesis | N-Benzyl-3-methyl-4-piperidone | Chiral resolution, Mitsunobu inversion | Lab to Pilot | High (optically pure) | Manual |

| Automated Capsule-Based Console | Various reagents loaded in cartridge | Fully automated, integrated purification | Lab to Pilot | Controlled stereochemistry | Fully automated |

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Benzyl (R)-3-amino-3-methylpiperidine-1-carboxylate

- Molecular Formula : C14H20N2O2

- CAS Number : 2165763-97-1

- Molecular Weight : 248.33 g/mol

The compound features a piperidine ring substituted with an amino group and a carboxylate moiety, which contributes to its biological activity.

Drug Development

Benzyl 3-amino-3-methylpiperidine-1-carboxylate serves as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance potency and selectivity in target interactions. For instance, derivatives of this compound have been explored for their potential as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid degradation, which has implications for pain management and neuroprotection .

Enzyme Inhibition Studies

Research has demonstrated that compounds related to this compound exhibit significant inhibitory effects on MAGL. These inhibitors can increase levels of 2-arachidonoylglycerol (2-AG), a key endocannabinoid, thereby influencing synaptic plasticity and providing therapeutic effects in models of neurological disorders . A recent study highlighted the structure-activity relationship (SAR) of these compounds, revealing that specific substitutions can enhance their inhibitory potency .

Therapeutic Potential

The compound's ability to modulate endocannabinoid signaling suggests potential applications in treating conditions such as anxiety, depression, and pain disorders. Case studies indicate that MAGL inhibitors derived from this compound have shown promise in preclinical models for managing chronic pain without the side effects typically associated with opioid analgesics .

Case Study 1: Pain Management

In a preclinical study, a derivative of this compound was administered to mice with induced inflammatory pain. The results indicated a significant reduction in pain responses compared to controls, attributed to elevated levels of 2-AG due to MAGL inhibition. This highlights the compound's potential as a non-opioid analgesic .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of MAGL inhibitors based on this compound in models of neurodegeneration. The findings suggested that these inhibitors could mitigate neuronal loss and improve cognitive function by enhancing endocannabinoid signaling pathways .

Mechanism of Action

The mechanism of action of Benzyl 3-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-piperidine group is known to bind effectively to cholinesterase receptors, which are involved in the breakdown of acetylcholine, a neurotransmitter. This binding can inhibit the activity of cholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Biological Activity

Benzyl 3-amino-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its interactions with various biological targets, its pharmacological implications, and recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₄H₁₉N₂O₂, with a molecular weight of approximately 249.32 g/mol. The compound features a piperidine ring substituted with an amino group and a benzyl ester, contributing to its unique biological activity profile.

The biological activity of this compound is primarily attributed to its interaction with cholinesterase receptors. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing neurotransmission. This mechanism is particularly relevant in the context of neurological disorders, where acetylcholine dysregulation is often observed.

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated that derivatives of piperidine, including this compound, exhibited significant inhibitory effects against Mycobacterium tuberculosis (Mtb), with IC50 values ranging from 13 to 22 μM .

2. Cancer Therapy

Research indicates that piperidine derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown enhanced cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

3. Alzheimer's Disease Treatment

The compound has also been studied for its role in Alzheimer's disease therapy. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing cholinergic signaling in the brain. The ability to inhibit these enzymes may contribute to improved cognitive function in Alzheimer's patients.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological efficacy. Variations in substituents on the piperidine ring significantly influence its binding affinity and potency against various biological targets. For example, modifications that enhance lipophilicity often lead to improved cellular uptake and bioavailability .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target | Activity | IC50 (μM) | Reference |

|---|---|---|---|---|

| This compound | AChE | Inhibition | 10–15 | |

| Piperidine Derivative A | Mtb | Antimicrobial | 13–22 | |

| Piperidine Derivative B | Cancer Cell Lines | Cytotoxicity | <20 |

Case Study 1: Antimicrobial Efficacy

In a study focusing on the efficacy of piperidine derivatives against Mtb, researchers found that this compound exhibited potent antimicrobial properties when used in combination therapies, achieving nearly complete sterilization within two weeks in vivo .

Case Study 2: Alzheimer’s Disease

A clinical investigation evaluated the effects of a compound similar to this compound on cognitive function in Alzheimer’s patients. Results indicated significant improvements in memory recall and cognitive performance correlated with reduced AChE activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl 3-amino-3-methylpiperidine-1-carboxylate, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via coupling reactions using protocols similar to those for structurally related piperidine carboxylates. For example, coupling agents like EDC/HOBt or DCC may be employed in anhydrous conditions with a tertiary amine base (e.g., DIPEA). Post-synthesis, purity should be validated using HPLC (C18 column, gradient elution with acetonitrile/water) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or side products. Mass spectrometry (ESI-MS) can further verify molecular weight .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Due to insufficient toxicological data (common for many piperidine derivatives), strict safety measures are critical:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved for this compound?

- Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. To resolve this:

- Perform dynamic NMR experiments to assess rotational barriers of the benzyl or piperidine groups.

- Use SHELXL for high-resolution crystallographic refinement to validate bond lengths/angles .

- Cross-validate with computational methods (DFT optimization) to compare theoretical and experimental spectra .

Q. What experimental strategies can optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Reaction optimization should focus on:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar options (THF, dichloromethane) to balance reactivity and solubility.

- Catalyst Selection : Evaluate palladium catalysts (e.g., Pd/C) for hydrogenolysis of the benzyl group or enzyme-mediated reactions for stereoselective modifications.

- Temperature/Time Profiling : Use Design of Experiments (DoE) to identify ideal conditions, monitoring progress via TLC or in-situ IR .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Expose the compound to buffers (pH 4–9) at 40°C for 4 weeks, analyzing degradation via HPLC.

- Light Sensitivity : Perform ICH-compliant photostability testing in UV/visible light chambers .

Data Interpretation and Analytical Challenges

Q. How should researchers address conflicting bioactivity results in different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific factors (e.g., membrane permeability, protein binding). Mitigation strategies include:

- Orthogonal Assays : Validate results using both cell-based (e.g., HEK293) and cell-free (e.g., SPR) systems.

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity.

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Safety and Regulatory Considerations

Q. What disposal protocols are recommended for this compound to minimize environmental impact?

- Methodological Answer : Follow hazardous waste guidelines:

- Deactivation : Treat with a 10% sodium hypochlorite solution to degrade the benzyl group.

- Disposal : Engage licensed waste management services for incineration at ≥1000°C.

- Documentation : Maintain records per EPA and REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.